N-methyl-N-[1-(methylamino)propan-2-yl]acetamidehydrochloride
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Overview
Description
N-methyl-N-[1-(methylamino)propan-2-yl]acetamidehydrochloride is a chemical compound with the molecular formula C7H17ClN2O. It is a hydrochloride salt form of an amide derivative, often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[1-(methylamino)propan-2-yl]acetamidehydrochloride typically involves the reaction of N-methyl-1,3-propanediamine with acetic anhydride under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the final hydrochloride salt .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and pH to ensure high yield and purity. The final product is usually crystallized and purified through recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[1-(methylamino)propan-2-yl]acetamidehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides.
Scientific Research Applications
N-methyl-N-[1-(methylamino)propan-2-yl]acetamidehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the manufacture of specialty chemicals and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of N-methyl-N-[1-(methylamino)propan-2-yl]acetamidehydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function. This interaction can affect various biochemical pathways, resulting in the observed effects .
Comparison with Similar Compounds
Similar Compounds
N-methyl-1,3-propanediamine: A precursor in the synthesis of N-methyl-N-[1-(methylamino)propan-2-yl]acetamidehydrochloride.
Methiopropamine: A structurally related compound with similar amine functionalities.
Uniqueness
This compound is unique due to its specific amide and hydrochloride functionalities, which confer distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research .
Properties
Molecular Formula |
C7H17ClN2O |
---|---|
Molecular Weight |
180.67 g/mol |
IUPAC Name |
N-methyl-N-[1-(methylamino)propan-2-yl]acetamide;hydrochloride |
InChI |
InChI=1S/C7H16N2O.ClH/c1-6(5-8-3)9(4)7(2)10;/h6,8H,5H2,1-4H3;1H |
InChI Key |
YRTJGAOWFGPASB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC)N(C)C(=O)C.Cl |
Origin of Product |
United States |
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